Canagliflozin hemihydrate
Overview
Description
Canagliflozin hemihydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It works by preventing the kidneys from reabsorbing glucose into the bloodstream, thereby increasing glucose excretion through urine and lowering blood glucose levels . This compound is marketed under the brand name Invokana and has been approved for medical use in various regions, including the United States, European Union, and Australia .
Mechanism of Action
Target of Action
Canagliflozin hemihydrate primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in reabsorbing filtered glucose from the renal tubular lumen .
Mode of Action
This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the kidneys from reabsorbing glucose into the bloodstream . Instead, the glucose is excreted through urine, effectively reducing blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by this compound leads to a significant reduction in the reabsorption of filtered glucose and a lowering of the renal threshold for glucose . This results in increased urinary glucose excretion (UGE), thereby reducing plasma glucose concentrations . The drug also induces fasting-like and aestivation-like metabolic patterns, which contribute to the regulation of metabolic reprogramming in diabetic kidney disease (DKD) .
Pharmacokinetics
This compound is orally active and is rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% . The drug is primarily metabolized by UGT enzymes (UGT1A9, UGT2B4) to O-glucuronides (M7 and M5) and minimally by CYP3A4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered canagliflozin 100 or 300 mg in healthy participants is 10.6 and 13.1 hours, respectively .
Result of Action
The end result of canagliflozin administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control . It also reduces HbA1c levels by 0.77% to 1.16% when given by itself or in combination with other drugs .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its systemic exposure is increased in patients with renal impairment relative to those with normal renal function . The efficacy is reduced in patients with renal impairment due to the reduced filtered glucose load . Furthermore, co-administration of drugs that are specific CYP inhibitors or inducers may affect the pharmacokinetics of canagliflozin .
Biochemical Analysis
Biochemical Properties
Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that this compound is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .
Subcellular Localization
The subcellular localization of this compound is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves dissolving canagliflozin in an organic solvent containing acetic acid and water. The solution is then subjected to recrystallization, where acetic acid is added to improve the water content, facilitating the formation of the hemihydrate form . This method is efficient and suitable for industrial production.
Industrial Production Methods: Industrial production of this compound typically involves the use of acetic acid in the recrystallization process. The method is designed to be simple and efficient, ensuring high product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Canagliflozin hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation and other substitution reactions may involve reagents like halogens (chlorine, bromine) or other nucleophiles.
Major Products: The major products formed from these reactions include various intermediates and derivatives of canagliflozin, which are essential for its synthesis and pharmaceutical applications.
Scientific Research Applications
Canagliflozin hemihydrate has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy and stability.
Biology: Research focuses on its effects on glucose metabolism and its potential benefits in treating other metabolic disorders.
Comparison with Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison: Canagliflozin hemihydrate is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a higher affinity for the SGLT2 protein compared to similar compounds, leading to more effective glucose excretion and better glycemic control . Additionally, it has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes, a benefit that is not as pronounced in some other SGLT2 inhibitors .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTEAWFCUTOS-TUGBYPPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52F2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928672-86-0 | |
Record name | Canagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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